甲烷三羧酸三乙酯钠

描述

Synthesis Analysis

The synthesis of Triethyl Sodium Methanetricarboxylate and its derivatives involves several innovative approaches. For instance, it has been successfully coupled to the C6 position of mannose in a one-step synthesis via the Mitsunobu reaction, achieving a 71% yield. This synthesis provides a direct and rapid route to products that may be further used to obtain mannose analogues with various functional groups in the C6 position (Ionescu, Ciobanu, & Barragan-Montero, 2023).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, providing insights into the spatial arrangements and electronic properties of such molecules. For instance, a gas-phase electron diffraction study of tris(trimethylsilyl)methane revealed significant details about its sterically strained structure, offering parallels to the structural characteristics of Triethyl Sodium Methanetricarboxylate derivatives (Beagley & Pritchard, 1982).

Chemical Reactions and Properties

Triethyl Sodium Methanetricarboxylate participates in various chemical reactions, illustrating its reactivity and versatility as a chemical reagent. It has been used in reactions with indoline to form tricyclic 4-hydroxy-2(1H)-quinolones, showcasing its utility in synthesizing complex organic molecules with potential biological activities (Ukrainets, Gorokhova, Sidorenko, & Bereznyakova, 2006).

Physical Properties Analysis

The physical properties of Triethyl Sodium Methanetricarboxylate, such as melting point, boiling point, solubility, and stability, play a crucial role in its application in various chemical processes. While specific studies on these properties were not highlighted in the available literature, related compounds have been analyzed to understand their behavior under different conditions, which can provide indirect insights into the physical properties of Triethyl Sodium Methanetricarboxylate.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical reagents, and potential for forming derivatives, are essential for the application of Triethyl Sodium Methanetricarboxylate in synthetic chemistry. Its reactivity under Mitsunobu conditions for the alkylation of alcohols demonstrates its utility in organic synthesis as a diethyl malonate surrogate, highlighting its chemical versatility and potential for creating complex organic molecules (Cravotto, Giovenzana, Sisti, & Palmisano, 1996).

科学研究应用

TEMT 已被发现能够在经典的 Mitsunobu 条件下对伯醇、苄醇和烯丙醇进行轻度烷基化。这表明其作为有机合成中丙二酸二乙酯替代物的潜力 (Cravotto 等人,1996).

研究表明,甲烷三羧酸酯可用于制备具有潜在生物活性的杂芳羧酰胺。这是通过与各种胺和羧酰胺基团上的不同取代基反应实现的 (Kutyrev & Kappe, 1999).

另一项研究强调,甲烷三羧酸酯是制备杂芳羧酰胺的关键试剂,进一步强调了它们在生物应用中的潜力 (Kutyrev & Kappe, 1997).

该化合物还用于甲烷的三重重整等工艺中,该工艺产生具有所需 H2/CO 比的合成气并消除碳的形成,使其成为工业应用中很有前景的工艺 (Song & Pan, 2004).

在连续合成应用中,甲烷三羧酸三乙酯具有良好的散热性、反应时间短、成本低、产率高、适合工业生产等优点 (Huang, 2013).

安全和危害

In case of eye contact with Triethyl Sodium Methanetricarboxylate, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove from exposure and lie down .

未来方向

Triethyl Sodium Methanetricarboxylate has potential applications in organic synthesis, particularly in reactions involving alkyl halides . Its use as a blocked malonic ester provides a useful method for 2-carbon chain extension . Future research may explore further applications of this compound in organic synthesis .

属性

IUPAC Name |

sodium;triethyl methanetricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O6.Na/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3;/h4-6H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWMITKBVUKHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

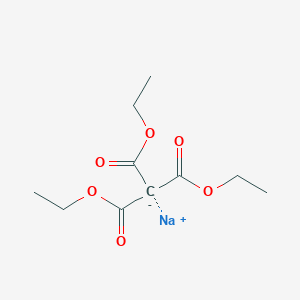

Canonical SMILES |

CCOC(=O)[C-](C(=O)OCC)C(=O)OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethyl Sodium Methanetricarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)